![molecular formula C13H13BClF4N3 B13739906 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is a chemical compound with the molecular formula C13H13BClF4N3 and a molecular weight of 299.08 g/mol. It is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and an azo linkage to a p-chlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate typically involves the reaction of 1-ethylpyridinium with p-chlorophenyl diazonium salt in the presence of tetrafluoroboric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Análisis De Reacciones Químicas
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring or the p-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The azo linkage and the pyridinium ring play crucial roles in its chemical reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate can be compared with other azo compounds and pyridinium derivatives. Similar compounds include:
- 2-[(P-Methylphenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Bromophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Nitrophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s behavior in various chemical reactions and its applications .
Propiedades
Fórmula molecular |
C13H13BClF4N3 |
|---|---|
Peso molecular |
333.52 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(1-ethylpyridin-1-ium-2-yl)diazene;tetrafluoroborate |
InChI |
InChI=1S/C13H13ClN3.BF4/c1-2-17-10-4-3-5-13(17)16-15-12-8-6-11(14)7-9-12;2-1(3,4)5/h3-10H,2H2,1H3;/q+1;-1 |
Clave InChI |
AJZRYZQNJVPNOD-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


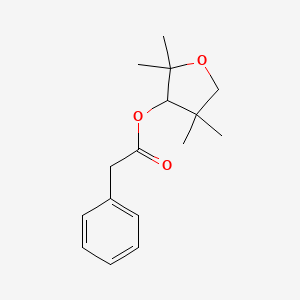
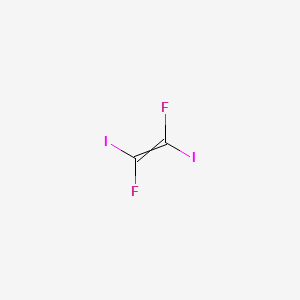
![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)
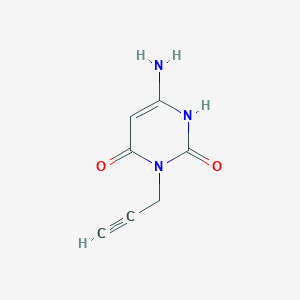

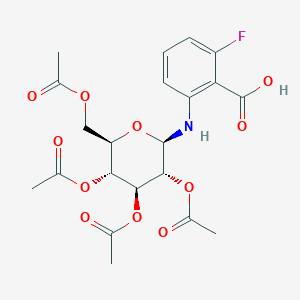

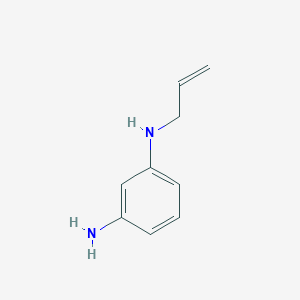
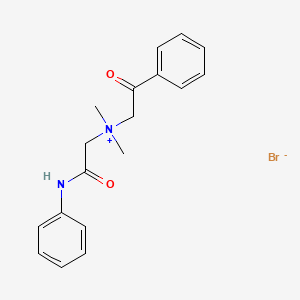
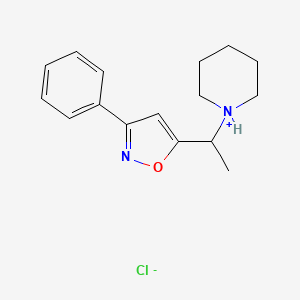

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
